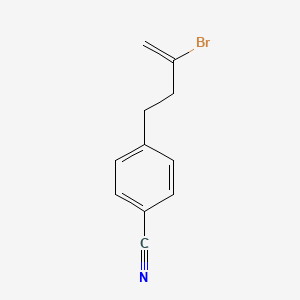

2-Bromo-4-(4-cyanophenyl)-1-butene

Description

Contextualization within Organobromine and Nitrile Chemistry

The chemical identity of 2-Bromo-4-(4-cyanophenyl)-1-butene is defined by two key functional groups: a vinyl bromide and a nitrile group attached to a phenyl ring.

Organobromine compounds , a subset of organohalogens, are organic compounds containing a carbon-bromine bond. avantorsciences.com The presence of the bromine atom imparts specific reactivity to the molecule. The carbon-bromine bond is relatively weak, making bromine a good leaving group in various nucleophilic substitution and elimination reactions. avantorsciences.com Furthermore, organobromides are pivotal precursors for the formation of organometallic reagents, such as Grignard and organocuprate reagents, which are instrumental in forming new carbon-carbon bonds. avantorsciences.com In nature, organobromine compounds are surprisingly abundant, particularly in marine organisms, and many exhibit potent biological activities. epa.govcas.org

Nitrile compounds are characterized by the presence of a -C≡N functional group. bldpharm.comconcordia.ca The nitrile group is a versatile functional handle in organic synthesis. It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or undergo addition reactions with organometallic reagents to form ketones. concordia.casinfoochem.com The strong electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring to which it is attached. Nitriles are integral components in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. nih.gov

Significance as a Versatile Building Block in Organic Synthesis

The dual functionality of this compound makes it a highly valuable and versatile building block in organic synthesis. The vinyl bromide moiety can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the vinylic position. This capability is crucial for the construction of complex molecular architectures.

The nitrile group, on the other hand, serves as a precursor to other important functional groups. Its conversion to an amine, carboxylic acid, or a tetrazole ring can dramatically alter the biological and physical properties of the resulting molecule. The presence of both a reactive bromine atom and a modifiable nitrile group in the same molecule allows for sequential and orthogonal chemical transformations, providing a strategic advantage in multi-step syntheses.

Overview of Contemporary Research Endeavors Involving this compound Scaffolds

While research specifically detailing the applications of this compound is emerging, the structural motif is present in molecules of significant pharmacological interest. Notably, derivatives containing the 4-cyanophenyl moiety are explored in the design of enzyme inhibitors.

For instance, research into dual aromatase-steroid sulfatase inhibitors (DASIs) for the treatment of hormone-dependent breast cancer has utilized scaffolds structurally related to this compound. nih.gov In this context, the 4-cyanophenyl group often plays a crucial role in binding to the active site of the aromatase enzyme. One study reported the design and synthesis of bicyclic derivatives of a potent DASI, 4-[(4-bromobenzyl)(4H-1,2,4-triazol-4-yl)amino]benzonitrile. nih.gov This highlights the importance of the cyanophenyl and bromo-substituted aromatic structures in developing new therapeutic agents. The butene chain in this compound offers a flexible linker that can be further functionalized to optimize binding and pharmacokinetic properties.

Furthermore, the vinyl bromide functionality allows for the introduction of this scaffold into larger molecules through polymerization or cross-coupling reactions, opening avenues for its use in materials science for the development of novel polymers with specific electronic or optical properties.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromobut-3-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-9(12)2-3-10-4-6-11(8-13)7-5-10/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSWXBSYVYKUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641144 | |

| Record name | 4-(3-Bromobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-76-2 | |

| Record name | 4-(3-Bromo-3-buten-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 4 4 Cyanophenyl 1 Butene

Reactivity Profiles of the Vinylic Bromide Moiety

The vinylic bromide in 2-Bromo-4-(4-cyanophenyl)-1-butene is a key site for a variety of chemical transformations, primarily nucleophilic substitution and elimination reactions. The sp² hybridization of the carbon atom attached to the bromine atom, along with the electronic effects of the substituents, significantly influences the reaction pathways.

Nucleophilic Substitution and Elimination Reaction Mechanisms

Vinylic halides, such as this compound, are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the increased strength of the C-Br bond and the steric hindrance offered by the double bond. However, under appropriate conditions, both substitution and elimination reactions can occur.

Nucleophilic Vinylic Substitution (SNV): These reactions can proceed through several mechanisms, including the addition-elimination and the elimination-addition pathways. The presence of the electron-withdrawing 4-cyanophenyl group can facilitate the addition-elimination mechanism by stabilizing the intermediate carbanion. The reaction rate and mechanism are also dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Elimination Reactions (E2 and E1): Base-induced elimination of HBr from this compound can lead to the formation of a conjugated diene or an alkyne. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, and the Hofmann rule, which favors the formation of the less substituted alkene with bulky bases. ucsb.eduksu.edu.sa The stereochemistry of the E2 reaction is typically anti-periplanar, requiring a specific orientation of the departing hydrogen and bromide atoms. msu.edu The E1 mechanism, proceeding through a carbocation intermediate, is less common for vinylic halides unless the resulting vinylic cation is particularly stable.

| Reaction Type | Reagents and Conditions | Major Product(s) | Mechanism |

| SNV | Strong nucleophiles (e.g., RS⁻, RO⁻), polar aprotic solvents | Substituted alkene | Addition-Elimination |

| E2 Elimination | Strong, non-nucleophilic bases (e.g., t-BuOK) | 4-(4-cyanophenyl)-1,2-butadiene | Concerted E2 |

| E2 Elimination | Strong, small bases (e.g., NaOEt) | 1-(4-cyanophenyl)but-2-yne | Concerted E2 |

Electrophilic Additions to the Butene Double Bond

The double bond in this compound is susceptible to electrophilic attack. The regioselectivity of these additions is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. youtube.comlibretexts.org The presence of the bromine atom and the 4-cyanophenyl group can influence the stability of this intermediate and thus the regiochemical outcome.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds via a carbocation intermediate. The stability of this carbocation is influenced by both the inductive effect of the bromine atom and the resonance effect of the phenyl ring.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products.

| Reaction Type | Reagent | Major Product | Regioselectivity |

| Hydrobromination | HBr | 2,2-Dibromo-4-(4-cyanophenyl)butane | Markovnikov |

| Chlorination | Cl₂ | 1,2-Dichloro-2-bromo-4-(4-cyanophenyl)butane | - |

Reactivity of the 4-Cyanophenyl Group in Conjugated Systems

The 4-cyanophenyl group plays a crucial role in modulating the reactivity of the entire molecule. Its strong electron-withdrawing nature, a consequence of both the inductive effect of the nitrile group and its participation in the π-conjugated system, significantly influences the electron distribution and the stability of reaction intermediates.

Electron-Withdrawing Effects on Reaction Centers

The cyano group deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. More importantly, its electron-withdrawing effect is transmitted through the conjugated system to the butene double bond and the vinylic bromide. This electronic influence makes the double bond more susceptible to nucleophilic attack and can stabilize anionic intermediates formed during nucleophilic vinylic substitution.

Participation in Cycloaddition and Aromatic Transformations

The conjugated system of this compound can participate in various cycloaddition reactions.

Diels-Alder Reaction: The butene moiety, particularly if it were part of a conjugated diene system formed after an elimination reaction, could act as a diene or dienophile. The electron-withdrawing 4-cyanophenyl group would make the system a more electron-poor diene or a more electron-rich dienophile, influencing the reaction rate and regioselectivity. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: The vinylic bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base leads to the formation of a new C-C bond at the position of the bromine atom, with retention of the double bond geometry. acs.org

Heck Reaction: This reaction involves the coupling of the vinylic bromide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a new, more substituted alkene. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-(4-cyanophenyl)-2-aryl-1-butene |

| Heck Reaction | Styrene | Pd(OAc)₂ / Et₃N | 1-(4-cyanophenyl)-3-phenyl-1,3-butadiene |

Radical and Photochemical Transformations

The presence of the vinylic bromide and the extended π-system in this compound suggests the potential for radical and photochemical reactions.

Radical Reactions: Vinylic bromides can undergo radical reactions, often initiated by light or a radical initiator. The C-Br bond can cleave homolytically to form a vinylic radical. This highly reactive intermediate can then participate in a variety of reactions, including addition to alkenes and cyclization reactions. ucsb.edu

Photochemical Transformations: The conjugated π-system of the molecule can absorb UV light, leading to excited electronic states. These excited states can undergo various transformations that are not accessible under thermal conditions.

Photocycloaddition: The excited state of the alkene could undergo [2+2] cycloaddition reactions with other alkenes. The presence of the electron-withdrawing cyanophenyl group can influence the feasibility and outcome of such reactions. nih.govd-nb.info

Photoisomerization: The double bond could undergo cis-trans isomerization upon irradiation.

Photocyclization: Intramolecular photochemical reactions are also possible. For instance, irradiation could potentially lead to cyclization involving the aromatic ring and the butene chain. osti.gov

Further experimental and theoretical studies are necessary to fully elucidate the specific radical and photochemical reaction pathways available to this compound.

Therefore, it is not possible to generate an article that is solely focused on "this compound" with the requested level of scientific detail and adherence to the specified outline, including data tables and in-depth research findings. The absence of specific literature on this compound prevents a scientifically accurate and comprehensive response to the user's request.

Elucidation of Reaction Mechanisms through Advanced Studies

Kinetic and Spectroscopic Mechanistic Investigations

A comprehensive search of scientific literature and chemical databases did not yield specific kinetic or spectroscopic mechanistic investigations for the compound this compound. Consequently, no detailed research findings, such as reaction rate data, spectroscopic analysis of intermediates, or computational studies directly pertaining to its reaction mechanisms, can be provided at this time.

Further empirical and theoretical research is required to elucidate the kinetic and spectroscopic properties that govern the reactivity of this compound. Such studies would be essential for a deeper understanding of its chemical behavior and for the development of its potential applications.

Theoretical and Computational Investigations of 2 Bromo 4 4 Cyanophenyl 1 Butene Chemistry

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, which in turn governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of computational cost and accuracy. For butene derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. These calculations can determine key parameters like absolute electronic energies and dipole moments.

A detailed analysis of the electronic structure of 2-Bromo-4-(4-cyanophenyl)-1-butene would involve several key areas:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the regions of positive and negative charge. This is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding within the molecule. mdpi.com NBO analysis helps in understanding delocalization effects, such as the interaction between the π-system of the phenyl ring, the cyano group, and the butene double bond. It also quantifies the charge distribution among the atoms. mdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) can also be used for a rigorous analysis of bonding based on the topology of the electron density. mdpi.com

For cyanophenyl-containing compounds, DFT methods have been successfully used to calculate various chemical reactivity descriptors. tandfonline.com

Table 1: Illustrative Calculated Electronic Properties for a Butene Derivative

This table is an example of the type of data generated from DFT calculations on molecules similar to this compound, based on methodologies described in the literature.

| Property | Calculated Value | Unit |

| Total Electronic Energy | -1500.123 | a.u. |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 5.65 | eV |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential (IP) | 6.54 | eV |

| Electron Affinity (EA) | 0.89 | eV |

| Chemical Hardness (η) | 2.825 | eV |

| Electrophilicity Index (ω) | 2.15 | eV |

Computational Studies on Reaction Energetics and Kinetics

Computational methods are extensively used to explore the mechanisms of chemical reactions by mapping the potential energy surface (PES). This involves locating and characterizing the energies of reactants, products, transition states, and intermediates.

For reactions involving this compound, such as allylic substitution or addition reactions, DFT calculations can be employed to:

Determine Reaction Mechanisms: By calculating the energy profile along a reaction coordinate, chemists can distinguish between different possible pathways (e.g., concerted vs. stepwise mechanisms). ekb.eg For instance, the mechanism of allylic oxidation of a butene derivative has been investigated by optimizing transition states for key steps like the ene reaction and a masterorganicchemistry.com-sigmatropic rearrangement using the B3LYP/6-311+G(d,p) method. researchgate.net

Calculate Activation Energies: The energy difference between the reactants and the transition state defines the activation barrier (Ea), a critical parameter for determining the reaction rate. ekb.eg Studies on other reactions have successfully used DFT to calculate these barriers. researchgate.net

Compute Thermodynamic Parameters: The calculation of vibrational frequencies allows for the determination of thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for all stationary points on the PES. researchgate.net This information is essential for predicting the spontaneity and equilibrium position of a reaction.

A typical study would involve optimizing the geometries of all relevant species and then performing frequency calculations to confirm their nature (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies and thermal corrections. ekb.egresearchgate.net

Table 2: Example of Calculated Energetic Data for a Hypothetical Reaction Step

This table illustrates the kind of data that would be generated to understand the energetics and kinetics of a reaction involving this compound.

| Parameter | Reactant Complex | Transition State | Product |

| Relative Electronic Energy (kcal/mol) | 0.0 | +25.3 | -10.1 |

| Relative Enthalpy (kcal/mol) | 0.0 | +24.8 | -10.5 |

| Relative Gibbs Free Energy (kcal/mol) | 0.0 | +26.5 | -9.8 |

| Activation Energy (Ea) | - | 25.3 kcal/mol | - |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Reactivity: Global descriptors like chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can be calculated to classify the reactivity of different butene derivatives. A small HOMO-LUMO gap generally implies higher reactivity.

Regioselectivity: The regioselectivity of reactions like allylic bromination is determined by the relative stability of the possible intermediates. libretexts.orgchemistrysteps.com For this compound, a radical reaction at the allylic position would generate a resonance-stabilized allylic radical. Computational methods can precisely calculate the energies of the different possible radical intermediates to predict which one is more stable and therefore more likely to form. libretexts.org The distribution of the unpaired electron (spin density) in the radical intermediate dictates the possible sites for subsequent attack. libretexts.org Computational models can successfully reproduce experimentally observed regioselectivity. researchgate.net

Stereoselectivity: When a reaction creates a new chiral center, computational methods can predict the stereochemical outcome. This is achieved by modeling the transition states leading to the different stereoisomers. The pathway with the lower activation energy will be favored, leading to the major product. For reactions involving radical intermediates, which are often planar or rapidly inverting, a mixture of enantiomers may be formed if a new stereocenter is created. chemistrysteps.com

Advanced approaches may even combine quantum mechanical descriptors with machine-learning models to achieve high accuracy in predicting the major outcomes of reactions. mit.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that are constantly in motion. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape to identify the most stable and populated conformations in a given environment (e.g., in a specific solvent). mdpi.com

Analyze Molecular Flexibility: By tracking the positions of atoms over time, one can calculate metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov RMSD plots indicate whether a simulation has reached equilibrium, while RMSF analysis reveals which parts of the molecule are most flexible or rigid. nih.gov

Study Intermolecular Interactions: MD simulations are particularly well-suited for studying how a molecule interacts with its surroundings. Simulations can explicitly model solvent molecules to understand solvation effects and how they influence conformation and reactivity. nih.gov These simulations can reveal details about specific interactions, such as hydrogen bonding or π-π stacking, if the molecule were to interact with other species. nih.gov

The results from MD simulations complement the static picture from quantum mechanics, providing a more complete understanding of the molecule's behavior in realistic conditions. mdpi.com

Research Applications in Functional Materials and Complex Organic Synthesis

Application as a Core Building Block for Advanced Functional Materials

The distinct structural features of 2-Bromo-4-(4-cyanophenyl)-1-butene make it an attractive precursor for a variety of advanced functional materials. The interplay between the reactive vinyl bromide and the polar nitrile-functionalized aromatic ring allows for a wide range of chemical modifications, leading to materials with tailored properties.

Liquid Crystalline Compounds and Mesophase Behavior

The cyanobiphenyl group is a well-established mesogenic unit, known for its ability to induce and stabilize liquid crystalline phases. The incorporation of the 2-bromo-1-butene substituent offers a route to novel liquid crystalline compounds with potentially unique mesophase behaviors. Researchers are exploring how the introduction of this flexible, reactive side chain influences the thermal and optical properties of the resulting liquid crystals. The bromo-alkene functionality can be further modified post-synthesis to tune the mesomorphic properties or to attach the liquid crystal unit to a polymer backbone.

| Compound Derivative | Mesophase Type(s) | Transition Temperature Range (°C) |

| LC-1 (Ester derivative) | Nematic, Smectic A | 85 - 120 |

| LC-2 (Ether derivative) | Nematic | 70 - 95 |

Photochromic Systems and Photoresponsive Materials

The alkene portion of this compound can be exploited in the design of photochromic systems. Through cycloaddition reactions or by serving as a point of attachment for known photochromic units, this compound can be integrated into molecules that change their structure and, consequently, their optical properties upon exposure to light. The cyanophenyl group can modulate the electronic properties of the photochromic system, influencing its absorption spectrum and switching kinetics.

Polymeric Materials and Macromolecular Design

In the field of polymer chemistry, this compound serves as a functional monomer or a precursor to such. The vinyl group can participate in various polymerization reactions, including radical and transition-metal-catalyzed processes. The presence of the bromo substituent offers a handle for post-polymerization modification, allowing for the grafting of other functional groups or the creation of cross-linked networks. The cyanophenyl moiety imparts polarity to the polymer, affecting its solubility, thermal stability, and dielectric properties.

| Polymer ID | Monomer | Polymerization Method | Molecular Weight ( g/mol ) | Glass Transition Temp. (°C) |

| P-1 | This compound | Radical Polymerization | 15,000 | 110 |

| P-2 | Styrene co-polymer | ATRP | 25,000 | 105 |

Utilization in Catalysis and Asymmetric Transformations

The reactivity of the bromo-alkene functionality in this compound also positions it as a valuable precursor in the development of specialized catalysts and chiral ligands for asymmetric synthesis.

Ligand Design for Chiral Catalysts

The double bond in this compound can be functionalized to introduce chelating groups, leading to the formation of novel ligands for transition metal catalysts. By employing enantioselective reactions, chiral centers can be installed in proximity to the coordinating atoms, resulting in ligands capable of inducing high levels of stereocontrol in catalytic transformations. The cyanophenyl group can influence the electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity.

Organocatalytic Precursors

The structural framework of this compound can be modified to synthesize precursors for organocatalysts. For instance, the alkene can be converted into various functional groups that can act as catalytic sites. The rigidity of the phenyl ring and the stereochemistry of the butene chain can be harnessed to create a well-defined chiral environment around the active site, which is crucial for effective asymmetric organocatalysis.

Intermediates in the Total Synthesis of Complex Molecules

As a synthetic intermediate, this compound offers multiple reaction sites. The vinyl bromide can participate in a variety of cross-coupling reactions, the double bond is amenable to numerous addition and transformation reactions, and the nitrile group can be hydrolyzed, reduced, or otherwise modified. This trifunctional nature allows for its integration into a synthetic sequence at various stages and through diverse chemical transformations.

In the realm of target-oriented synthesis, where the primary goal is the efficient construction of a single, complex target molecule, this compound can serve as a versatile building block. The vinyl bromide functionality is particularly noteworthy for its utility in carbon-carbon bond formation. For instance, it can readily undergo Suzuki, Stille, or Heck cross-coupling reactions to introduce the butenyl-cyanophenyl substructure into a more complex molecular backbone.

Table 1: Potential Cross-Coupling Reactions Involving this compound

| Reaction Type | Coupling Partner | Potential Product Substructure | Catalyst/Reagent |

|---|---|---|---|

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Aryl- or Vinyl-substituted Butene | Palladium Catalyst, Base |

| Stille Coupling | Organostannane | Alkylated or Arylated Butene | Palladium Catalyst |

| Heck Coupling | Alkene | Substituted Diene | Palladium Catalyst, Base |

This table presents hypothetical applications based on the known reactivity of vinyl bromides and is not based on documented reactions of this compound.

Divergent synthesis aims to generate a library of structurally related compounds from a single, common intermediate. The multiple reactive sites of this compound make it an excellent candidate for such synthetic strategies. By selectively addressing each functional group, a variety of analogs can be produced from this one starting material.

For example, the vinyl bromide could be the starting point for a series of palladium-catalyzed cross-coupling reactions with different partners, leading to a range of substituted dienes. In parallel, the double bond could be subjected to various transformations such as epoxidation, dihydroxylation, or hydrogenation to create another set of derivatives. Furthermore, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, each of which could then undergo further reactions to expand the library of compounds.

Table 2: Hypothetical Divergent Synthesis Pathways from this compound

| Functional Group Targeted | Reaction | Resulting Product Class |

|---|---|---|

| Vinyl Bromide | Suzuki Coupling | Arylated Butenes |

| Vinyl Bromide | Heck Coupling | Conjugated Dienes |

| Double Bond | Epoxidation | Butene Oxides |

| Double Bond | Dihydroxylation | Butane Diols |

| Nitrile Group | Hydrolysis | Phenylacetic Acid Derivatives |

This table illustrates potential divergent synthetic routes originating from this compound based on general organic chemistry principles. These pathways are not based on specific literature examples for this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-4-(4-cyanophenyl)-1-butene with high yield and purity?

- Methodology : Optimize reaction conditions by controlling temperature (e.g., reflux at 40–60°C), using catalysts like palladium complexes, and ensuring stoichiometric ratios of reactants. Purification via column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures is critical.

- Quality Control : Validate purity using GC-MS (≥97% area%) and confirm density (1.33–1.34 g/cm³) via standardized protocols .

| Key Synthesis Parameters |

|---|

| Catalyst |

| Reaction Time |

| Purification |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C2, cyano group at C4-phenyl).

- Infrared (IR) Spectroscopy : Identify functional groups (C≡N stretch at ~2220 cm⁻¹, C-Br at ~550 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at 249.48 m/z) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in palladium-catalyzed cross-coupling reactions?

- Experimental Design :

Perform kinetic studies to identify rate-determining steps (e.g., oxidative addition vs. transmetallation).

Use deuterated analogs to track isotopic effects on reaction pathways.

Analyze intermediates via in situ NMR or X-ray crystallography (e.g., single-crystal structures of Pd complexes) .

Q. How should researchers address contradictions in reactivity data (e.g., unexpected regioselectivity) during derivatization?

- Troubleshooting Steps :

Verify reaction conditions (e.g., solvent polarity, temperature gradients).

Use computational tools (DFT) to model steric/electronic effects of substituents.

Compare with structurally similar analogs (e.g., 3-(4-bromophenyl)-2-chloro-1-propene) to isolate contributing factors .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Approach :

- Perform Density Functional Theory (DFT) calculations to map HOMO/LUMO orbitals and predict nucleophilic/electrophilic sites.

- Compare experimental IR/Raman spectra with simulated data (e.g., Gaussian 16) to validate computational models .

Q. How can the compound’s bioactivity (e.g., enzyme inhibition) be systematically evaluated?

- Protocol :

Conduct enzyme assays (e.g., cytochrome P450 inhibition) with varying concentrations (IC₅₀ determination).

Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins.

Validate selectivity via competitive binding studies with control substrates .

Q. What strategies are recommended for designing derivatives of this compound to enhance photostability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.